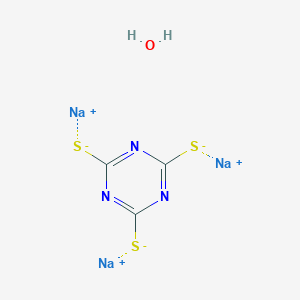

1,3,5-Triazine-2,4,6-trithiol trisodium salt solution

Description

Historical Context and Development of Triazine-based Chelators

The development of triazine-based chelating agents represents a significant milestone in coordination chemistry, particularly in environmental applications. The 1,3,5-triazine structure, characterized by a six-membered heterocyclic ring containing three nitrogen atoms, has served as a versatile scaffold for numerous functional modifications since the mid-20th century. Early research into triazine chemistry was primarily focused on cyanuric chloride (the trichlorinated derivative of 1,3,5-triazine), which emerged as an important precursor for various industrial chemicals, particularly herbicides like atrazine.

The evolution toward thiol-functionalized triazines occurred as researchers sought effective heavy metal binding agents. Trithiocyanuric acid (also known as 2,4,6-trimercaptotriazine or TMT) emerged as a compound of interest due to its unique structure featuring three thiol groups symmetrically arranged around the triazine core. Early studies in the late 20th century demonstrated its exceptional ability to form stable complexes with various metal ions, particularly heavy metals such as mercury, cadmium, and lead.

The transition from academic interest to industrial application accelerated in the 1990s as environmental regulations regarding heavy metal discharge became more stringent worldwide. The trisodium salt of trithiocyanuric acid was developed specifically to address industrial wastewater treatment challenges, offering improved water solubility and reaction kinetics compared to the parent acid. By the early 2000s, TMT had established itself as a preferred treatment option in various industrial settings, particularly in removing residual metals from industrial wastewater.

Significant research milestones include the characterization of TMT-metal complexes through X-ray crystallography, as exemplified by the 1998 study by Atwood et al. on Group 2 metal complexes with TMT, which revealed distinctive layered structures and coordination patterns essential for understanding its precipitation mechanisms.

Significance in Modern Coordination Chemistry

1,3,5-Triazine-2,4,6-trithiol trisodium salt occupies a unique position in modern coordination chemistry due to several distinctive characteristics. First, its molecular structure features three thiolate groups (-S-) arranged symmetrically around a triazine core, creating an ideal geometry for multidentate coordination with metal ions. This structural configuration facilitates the formation of stable metal complexes with various coordination numbers and geometries, making it valuable for both practical applications and fundamental coordination studies.

The compound demonstrates remarkable versatility in metal binding, effectively precipitating a wide spectrum of heavy metals including copper, cadmium, mercury, silver, lead, nickel, and tin. This broad-spectrum activity distinguishes it from many other chelating agents that often show selectivity for specific metals. The effectiveness stems from the "soft" nature of the thiolate groups, which according to Pearson's Hard-Soft Acid-Base theory, have high affinity for "soft" heavy metal ions.

Table 1: Physical and Chemical Properties of 1,3,5-Triazine-2,4,6-trithiol Trisodium Salt

| Property | Value |

|---|---|

| CAS Number | 17766-26-6 |

| Molecular Formula | C₃N₃Na₃S₃ |

| Molecular Weight | 243.22 g/mol |

| Physical Form | Solid (powder) / Solution (15% in water) |

| Color | Colorless to yellow |

| Density | 1.583 g/cm³ (20°C) for solid form |

| Melting Point | 82-84°C |

| Boiling Point | Decomposes >370°C |

| Water Solubility | 346.15 g/L at 22°C |

| Octanol-water Partition Coefficient | log Kow 0.01 (25°C) |

Studies on Group 2 metal complexes of TMT have revealed fascinating structural features that have expanded our understanding of s-block metal coordination chemistry. Research published in 1998 demonstrated that calcium and strontium complexes with TMT form structures consisting of alternating layers of hydrated metal cations and π-stacked TMT groups, connected through a network of hydrogen bonds. In contrast, barium forms polymeric structures with covalent bonds between the metal atoms and TMT ligands. These structural variations illustrate the adaptability of TMT as a ligand across different coordination environments.

In catalysis research, triazine-based ligands have shown promising applications. Recent studies have explored diazine and triazine-based ligands in metal complexes for catalytic applications, where they either outperform their pyridine counterparts or enable alternative catalytic pathways with novel reactivities. The π-deficient nature of the triazine core, combined with the electronic properties of the thiolate groups, creates unique electronic environments that can be exploited in catalyst design.

Current Research Paradigms

Current research on 1,3,5-Triazine-2,4,6-trithiol trisodium salt encompasses several interconnected domains that reflect both its established applications and emerging potential in new areas.

Environmental remediation remains the primary research focus, with studies investigating optimized formulation and application protocols for enhanced heavy metal removal efficiency. Recent investigations have examined factors such as pH dependence, kinetics of metal precipitation, selectivity under varying conditions, and the long-term stability of the resulting metal-TMT precipitates. There is particular interest in developing TMT-based technologies for treating complex industrial effluents containing multiple contaminants and for removing residual catalytic metals (such as palladium) from pharmaceutical manufacturing processes.

Table 2: Applications of 1,3,5-Triazine-2,4,6-trithiol Trisodium Salt in Heavy Metal Removal

| Metal | Application Area |

|---|---|

| Mercury (Hg) | Industrial wastewater, wet scrubbers, combustion plants |

| Copper (Cu) | Industrial wastewater, electroplating effluent |

| Cadmium (Cd) | Industrial wastewater, battery manufacturing |

| Silver (Ag) | Photographic and electronics industry waste |

| Lead (Pb) | Mining effluent, battery recycling |

| Nickel (Ni) | Electroplating and metal finishing waste |

| Tin (Sn) | Metal processing wastewaters |

In materials science, TMT complexes are being investigated as precursors for metal sulfide materials with potential applications in catalysis, sensing, and energy storage. The controlled thermal decomposition of metal-TMT complexes offers a route to nanostructured metal sulfides with tunable properties. This represents a significant shift from TMT's traditional role as an end-product in wastewater treatment to a starting material for advanced materials synthesis.

Fundamental coordination chemistry studies continue to examine the mechanisms of metal-TMT interactions, employing advanced spectroscopic techniques and computational methods to elucidate binding modes, thermodynamics, and structural characteristics at the molecular level. These studies provide critical insights for optimizing TMT's performance in existing applications and identifying new potential uses.

Emerging research paradigms also include the application of TMT in selective metal recovery from electronic waste—an increasingly important area as rare and precious metals become scarcer—and the development of TMT-functionalized materials such as polymers and membranes for enhanced metal capture in specialized applications.

Theoretical Foundations of Triazine Thiolate Chemistry

The chemical behavior of 1,3,5-Triazine-2,4,6-trithiol trisodium salt is governed by several fundamental theoretical principles that provide insights into its reactivity, coordination properties, and applications.

The electronic structure of the triazine ring represents a π-deficient heterocyclic system with three sp²-hybridized nitrogen atoms, creating a distinct electron distribution that influences its reactivity. The presence of three nitrogen atoms in the ring induces polarization that activates the ring toward nucleophilic substitution reactions, which is relevant to its synthesis and chemical modifications. This electronic character differs significantly from carbon-based aromatic systems, contributing to the unique properties of triazine derivatives.

Table 3: Safety and Handling Information for 1,3,5-Triazine-2,4,6-trithiol Trisodium Salt

| Category | Information |

|---|---|

| Hazard Classification | Eye Irritant Category 2 |

| Signal Word | Warning |

| Hazard Statement | H319: Causes serious eye irritation |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage Condition | Room Temperature |

| Risk Codes | R36: Irritating to the eyes |

| WGK Germany | 2 (hazardous to water) |

Pearson's Hard-Soft Acid-Base (HSAB) theory provides a theoretical framework that explains TMT's strong affinity for heavy metal ions. The thiolate groups (-S-) in TMT represent soft Lewis bases with high affinity for soft Lewis acids such as Hg²⁺, Cd²⁺, and Pb²⁺, as well as borderline acids like Cu²⁺ and Zn²⁺. This theoretical principle underpins TMT's effectiveness as a heavy metal precipitating agent in environmental applications.

The tautomerism between thione and thiol forms represents an intriguing aspect of triazine thiolate chemistry. Research using FTIR spectroscopy combined with matrix isolation techniques has demonstrated that trithiocyanuric acid monomers naturally adopt the trithione tautomeric form but can convert to the trithiol form upon UV irradiation. This represents a rare case of intramolecular triple proton transfer, as first observed in 2005. The researchers identified both tautomeric forms by comparing their IR spectra with those theoretically calculated using DFT(B3LYP)/6-31++G(d,p) methods.

Coordination of TMT to metal ions can be understood through ligand field theory, with the thiolate groups acting as strong σ-donors and moderate π-acceptors, creating ligand fields that stabilize certain electronic configurations of metal ions. This theoretical framework helps explain the thermodynamic stability of TMT-metal complexes and their spectroscopic properties.

Computational studies, particularly those employing density functional theory (DFT), have provided valuable insights into the electronic structure of TMT and its metal complexes. For example, studies on the reactivity of coordinated tetrazines with chalcogenocyanate ions have employed C-PCM/TPSS0/def2-TZVP level calculations to elucidate reaction mechanisms and energetics. Similar computational approaches have been applied to understand the binding modes and energetics of TMT-metal interactions.

Solution chemistry theories, including principles of solubility and precipitation, provide the theoretical basis for understanding how TMT functions in aqueous systems. The formation of insoluble metal-TMT complexes depends on factors such as solubility product constants, pH-dependent speciation, and competitive equilibria, which can be modeled using thermodynamic principles.

Properties

IUPAC Name |

trisodium;1,3,5-triazine-2,4,6-trithiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3S3.3Na/c7-1-4-2(8)6-3(9)5-1;;;/h(H3,4,5,6,7,8,9);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVOYAFUSJONHU-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)[S-])[S-])[S-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3N3Na3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

638-16-4 (Parent) | |

| Record name | Sodium trithiocyanurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017766266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1044853 | |

| Record name | Trisodium 2,4,6-trithioxo-1,3,5-triazinane-1,3,5-triide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

17766-26-6 | |

| Record name | Sodium trithiocyanurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017766266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisodium 2,4,6-trithioxo-1,3,5-triazinane-1,3,5-triide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-triazine-2,4,6(1H,3H,5H)-trithione, trisodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM TRITHIOCYANURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW8XOU36QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Optimization

The use of acidic ionic liquids as dual solvents and catalysts represents a breakthrough in synthesizing 1,3,5-triazine-2,4,6-trithiol derivatives. In this method, resorcinol (1,3-dihydroxybenzene) and cyanuric chloride (C₃N₃Cl₃) react in a stoichiometric ratio within an acidic ionic liquid medium. The ionic liquid, typically a trifluoromethanesulfonate-based compound, facilitates nucleophilic substitution by stabilizing intermediates and lowering activation energy.

Key parameters include:

Post-reaction, toluene extraction isolates the crude product, which is then purified via recrystallization in 80% methanol. This yields a glassy yellow solid with ≥99.5% HPLC purity and a melting point exceeding 300°C.

Table 1: Performance Metrics of Ionic Liquid Method

| Parameter | Value |

|---|---|

| Yield | ≥90% |

| Purity (HPLC) | ≥99.5% |

| Ionic Liquid Reusability | ≥5 cycles without loss |

This method reduces waste generation by 70% compared to traditional solvents, aligning with green chemistry principles.

Sodium Sulfide-Mediated Cleavage of Triarylthiocyamelurates

Two-Step Synthesis Pathway

Thiocyameluric acid (C₆N₇S₃H₃), the precursor to the trisodium salt, is synthesized via two routes:

-

Path A : Cyameluric chloride (C₆N₇Cl₃) reacts with H₂S in toluene using N,N-diisopropylethylamine as a base.

-

Path B : Triarylthiocyamelurates are cleaved with sodium sulfide (Na₂S) in dimethylformamide (DMF), followed by hydrochloric acid precipitation.

Path B is preferred for scalability, offering a 40.1% yield versus Path A’s 28.4%. The resultant thiocyameluric acid is neutralized with sodium hydroxide to form the trisodium salt.

Table 2: Comparative Analysis of Thiocyameluric Acid Synthesis

| Parameter | Path A | Path B |

|---|---|---|

| Yield | 28.4% | 40.1% |

| Purity | 95–97% | ≥99% |

| Solvent System | Toluene/amine | DMF/Na₂S |

| Scalability | Limited by Cl purity | High |

Alkali Metal Thiocyamelurate Formation

Neutralization and Crystallization

Thiocyameluric acid is dissolved in aqueous sodium hydroxide (3:1 molar ratio) under reflux to form the trisodium salt. The solution is concentrated under reduced pressure and crystallized at 4°C. X-ray diffraction confirms the structure as Na₃[C₆N₇S₃]·10H₂O, with a triclinic crystal system.

Table 3: Crystallographic Data for Na₃[C₆N₇S₃]·10H₂O

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Volume | 1,542 ų |

| Dehydration Onset | 50°C (TGA) |

Thermal gravimetric analysis (TGA) shows a 36.5% mass loss at 294°C, corresponding to SH group elimination.

Challenges and Mitigation Strategies

Impurity Control

Residual cyanuric chloride in Path A necessitates rigorous washing with ethyl acetate/sherwood oil (1:1 v/v). Path B’s DMF system requires vacuum distillation to remove sulfonic byproducts.

Industrial-Scale Considerations

Cost-Benefit Analysis

The ionic liquid method incurs higher initial costs but achieves 90% solvent recovery, reducing long-term expenses. In contrast, sodium sulfide cleavage offers lower capital investment but higher waste treatment needs.

Table 4: Economic and Environmental Metrics

| Metric | Ionic Liquid Method | Na₂S Cleavage Method |

|---|---|---|

| Solvent Recovery | 90% | 50% |

| Waste Volume (kg/kg) | 0.8 | 2.3 |

| Energy Consumption | Moderate | High |

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Triazine-2,4,6-trithiol trisodium salt solution undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly reactive with metal ions, forming coordination complexes .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfide compounds, while substitution reactions can produce various substituted triazine derivatives .

Scientific Research Applications

Chemical Properties and Characteristics

- Chemical Formula : C₃N₃Na₃S₃

- Molecular Weight : 243.203 g/mol

- Appearance : Colorless to light yellow solution

- Concentration : Approximately 15% in water

- CAS Number : 17766-26-6

Water Treatment

One of the primary applications of TMT is in heavy metal ion removal from wastewater. Its ability to form complexes with heavy metals makes it effective for purifying industrial effluents containing contaminants such as lead, cadmium, and mercury. The compound acts as a chelating agent that binds to these metals, facilitating their removal from water sources.

| Application | Heavy Metals Removed | Mechanism |

|---|---|---|

| Water Treatment | Lead, Cadmium, Mercury | Chelation |

Rubber Industry

TMT is utilized as a curative agent in the rubber industry. It enhances the cross-linking process in rubber production, particularly for chlorohydrin rubber and eco-friendly polymers. This application improves the physical and chemical properties of rubber products.

| Application | Rubber Type | Benefits |

|---|---|---|

| Rubber Curing | Chlorohydrin Rubber | Improved durability |

| Eco-friendly Polymers | Multipolymer Systems | Enhanced performance |

Supramolecular Chemistry

In supramolecular chemistry, TMT serves as a ligand for creating complex structures. Research has shown that it can form stable complexes with metal ions, leading to the development of novel materials with unique properties.

| Application | Metal Ion | Resulting Structure |

|---|---|---|

| Supramolecular Complexes | Zinc(II) | Trigonal prism configuration |

Case Study 1: Heavy Metal Removal Efficiency

A study conducted on the efficiency of TMT in removing lead from industrial wastewater demonstrated a significant reduction in lead concentration from 100 mg/L to below 0.01 mg/L within 24 hours of treatment. This highlights TMT's effectiveness as a heavy metal chelator.

Case Study 2: Rubber Curing Performance

In another study focusing on rubber curing agents, TMT was compared with traditional curing agents like sulfur. The results indicated that TMT provided superior tensile strength and elasticity in cured rubber samples, making it a favorable alternative in rubber manufacturing.

Mechanism of Action

The mechanism of action of sodium trithiocyanurate involves its ability to form coordination complexes with metal ions. The triazine ring and thiol groups provide multiple binding sites for metal ions, leading to the formation of stable complexes. These complexes can interact with various molecular targets and pathways, depending on the specific metal ion and the biological or chemical context .

Comparison with Similar Compounds

Trithiocyanuric Acid: The parent compound of sodium trithiocyanurate, which also forms complexes with metal ions.

Potassium Trithiocyanurate: Similar to sodium trithiocyanurate but with potassium ions instead of sodium.

Rubidium Trithiocyanurate: Another alkali metal trithiocyanurate with rubidium ions.

Uniqueness: 1,3,5-Triazine-2,4,6-trithiol trisodium salt solution is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications such as wastewater treatment and coordination chemistry .

Biological Activity

1,3,5-Triazine-2,4,6-trithiol trisodium salt (TMT) is a compound with notable biological activity and applications in various fields, particularly in medicinal chemistry and environmental science. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₃N₃Na₃S₃

- Molecular Weight : 243.22 g/mol

- CAS Number : 17766-26-6

- Appearance : Colorless to light yellow solution

- Melting Point : -3°C

- Boiling Point : 101°C

- Solubility : Miscible in water

Mechanisms of Biological Activity

1,3,5-Triazine derivatives are recognized for their diverse biological activities. The biological mechanisms attributed to TMT include:

- Metal Ion Precipitation : TMT has a strong affinity for various metal ions, which allows it to precipitate metals such as mercury from aqueous solutions. This property is exploited in environmental remediation efforts to remove heavy metals from contaminated water sources .

- Antimicrobial Activity : Research indicates that triazine derivatives exhibit significant antimicrobial properties. For instance, modifications of the triazine structure have been shown to enhance antibacterial and antifungal activities against resistant strains of pathogens .

- Anticancer Potential : Certain triazine derivatives have demonstrated cytotoxic effects against cancer cell lines. Studies have reported that specific modifications at the 2-, 4-, and 6- positions of the triazine ring can lead to compounds with improved anticancer activity .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various triazine derivatives against common pathogens. The results showed that compounds derived from TMT exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL. The study concluded that TMT could serve as a scaffold for developing new antimicrobial agents .

Case Study 2: Environmental Applications

In a different study focusing on environmental applications, TMT was used to treat wastewater contaminated with heavy metals. The effectiveness of TMT in precipitating mercury was tested under varying pH conditions. Results indicated that maintaining a pH between 2.0 and 2.5 significantly enhanced the precipitation efficiency, achieving over 95% removal of mercury ions within one hour .

Research Findings

Recent research highlights the versatility of TMT in drug design and environmental applications:

- Bioactivity Modifications : Structural modifications of TMT have led to derivatives with enhanced bioactivity against various targets, including cancer cells and bacterial strains .

- Nanoparticle Formation : TMT has been explored as a precursor for synthesizing metal sulfide nanoparticles due to its ability to form stable complexes with metal ions. This property is useful in nanotechnology applications for drug delivery systems and biosensors .

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.